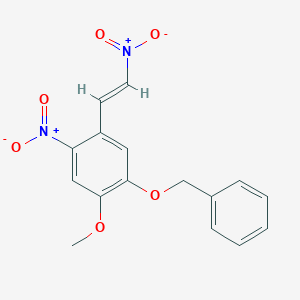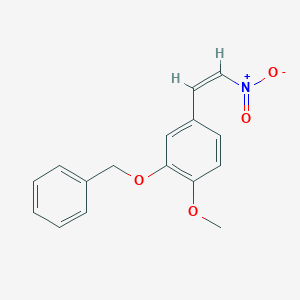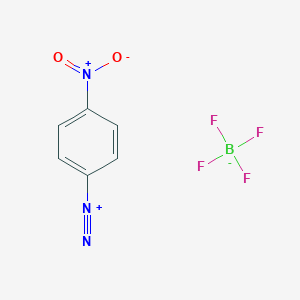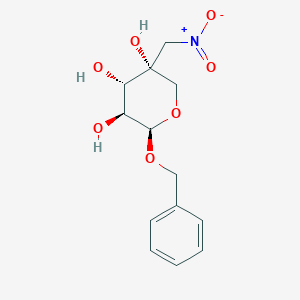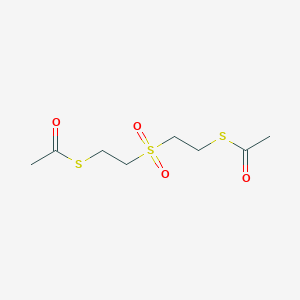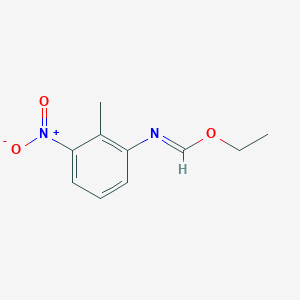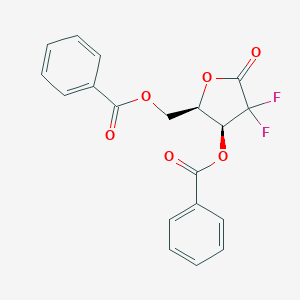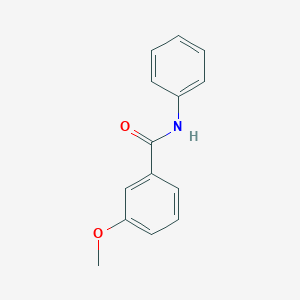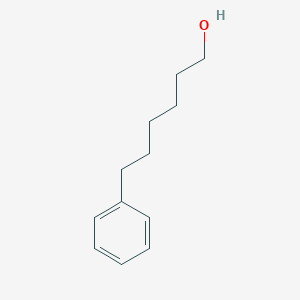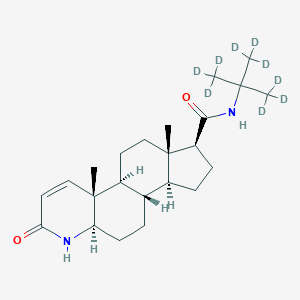
フィナステリド-d9
概要
説明
Finasteride-d9 is a deuterium-labeled version of Finasteride, a potent and competitive inhibitor of the enzyme 5α-reductase. This enzyme is responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). Finasteride-d9 is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Finasteride due to the presence of deuterium, which can alter the compound’s behavior in biological systems .
科学的研究の応用
Finasteride-d9 is widely used in scientific research due to its deuterium labeling, which provides unique insights into the pharmacokinetics and metabolism of Finasteride. Key applications include:
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of Finasteride.
Metabolic Profiling: Studying the metabolic pathways and identifying metabolites of Finasteride.
Drug Development: Evaluating the effects of deuterium incorporation on the efficacy and safety of Finasteride.
Biological Research: Understanding the role of 5α-reductase in various biological processes and diseases
作用機序
Finasteride-d9 exerts its effects by inhibiting the enzyme 5α-reductase, which converts testosterone to DHT. By reducing DHT levels, Finasteride-d9 helps in the treatment of conditions like benign prostatic hyperplasia (BPH) and androgenic alopecia. The molecular targets include:
5α-Reductase: The primary enzyme inhibited by Finasteride-d9.
Androgen Receptors: Indirectly affected due to reduced DHT levels, leading to decreased androgenic activity.
Safety and Hazards
生化学分析
Biochemical Properties
The therapeutic efficacy of Finasteride-d9 is believed to be mediated through selective inhibition of prostatic 5α-reductase (type II) . This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen .
Cellular Effects
Finasteride-d9’s inhibition of 5α-reductase leads to a decrease in DHT levels, which can influence cell function in tissues sensitive to androgens . This includes effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Finasteride-d9 exerts its effects by binding to the 5α-reductase enzyme and inhibiting its activity . This prevents the conversion of testosterone to DHT, leading to decreased DHT levels .
Temporal Effects in Laboratory Settings
In laboratory settings, Finasteride-d9 has been shown to be stable under forced degradation conditions . Over time, it can lead to changes in cellular function due to its effects on DHT levels .
Metabolic Pathways
Finasteride-d9 is involved in the metabolic pathway of testosterone, where it inhibits the conversion of testosterone to DHT by blocking the activity of 5α-reductase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Finasteride-d9 involves the incorporation of deuterium atoms into the Finasteride molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The key steps typically involve:
Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated solvents and reagents during the synthesis process to ensure the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of Finasteride-d9 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Utilizing large-scale reactors for the hydrogenation process with deuterium gas.
化学反応の分析
Types of Reactions
Finasteride-d9 undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Replacement of certain atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
類似化合物との比較
Similar Compounds
Dutasteride: Another 5α-reductase inhibitor with a broader spectrum, inhibiting both type I and type II 5α-reductase.
Epristeride: A non-steroidal 5α-reductase inhibitor with similar applications.
Uniqueness
Finasteride-d9 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can lead to altered metabolic pathways and improved stability, making it a valuable tool in drug development and research .
特性
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPLOCGEIEOCV-BSRKVXQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





